molecular formula C24H26N2O4S B5147916 3-{[(4-tert-butylphenyl)sulfonyl]amino}-4-methoxy-N-phenylbenzamide

3-{[(4-tert-butylphenyl)sulfonyl]amino}-4-methoxy-N-phenylbenzamide

Cat. No. B5147916
M. Wt: 438.5 g/mol
InChI Key: PCISRYPHVDIZJO-UHFFFAOYSA-N
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Description

3-{[(4-tert-butylphenyl)sulfonyl]amino}-4-methoxy-N-phenylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 43-9006 or Sorafenib, which is a small molecule inhibitor of several protein kinases. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Mechanism of Action

The mechanism of action of 3-{[(4-tert-butylphenyl)sulfonyl]amino}-4-methoxy-N-phenylbenzamide involves the inhibition of several protein kinases, which are involved in tumor growth and angiogenesis. Sorafenib inhibits the RAF/MEK/ERK signaling pathway, which is responsible for cell proliferation and survival. It also inhibits the VEGFR-2 and PDGFR-β signaling pathways, which are involved in angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[(4-tert-butylphenyl)sulfonyl]amino}-4-methoxy-N-phenylbenzamide include the inhibition of tumor growth and angiogenesis. Sorafenib has been found to induce apoptosis in tumor cells and inhibit the formation of new blood vessels. It also has anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-{[(4-tert-butylphenyl)sulfonyl]amino}-4-methoxy-N-phenylbenzamide in lab experiments is its specificity for several protein kinases. This specificity makes it a valuable tool for studying the signaling pathways involved in tumor growth and angiogenesis. However, one of the limitations of using Sorafenib in lab experiments is its toxicity, which can affect the viability of cells and the accuracy of the results.

Future Directions

There are several future directions for the research on 3-{[(4-tert-butylphenyl)sulfonyl]amino}-4-methoxy-N-phenylbenzamide. One direction is the development of new Sorafenib derivatives with improved specificity and reduced toxicity. Another direction is the investigation of the combination of Sorafenib with other drugs for the treatment of cancer. Additionally, the role of Sorafenib in the regulation of the immune system and its potential use in immunotherapy is an area that requires further research.
Conclusion:
In conclusion, 3-{[(4-tert-butylphenyl)sulfonyl]amino}-4-methoxy-N-phenylbenzamide is a small molecule inhibitor of several protein kinases that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of Sorafenib in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 3-{[(4-tert-butylphenyl)sulfonyl]amino}-4-methoxy-N-phenylbenzamide involves the reaction of 4-methoxy-N-phenylbenzamide with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields the intermediate product 4-(4-tert-butylphenylsulfonyl)amino-N-phenylbenzamide, which is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, 3-{[(4-tert-butylphenyl)sulfonyl]amino}-4-methoxy-N-phenylbenzamide.

Scientific Research Applications

3-{[(4-tert-butylphenyl)sulfonyl]amino}-4-methoxy-N-phenylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit several protein kinases, including RAF kinases, VEGFR-2, and PDGFR-β, which are involved in tumor growth and angiogenesis. Sorafenib has been approved by the FDA for the treatment of renal cell carcinoma and hepatocellular carcinoma.

properties

IUPAC Name

3-[(4-tert-butylphenyl)sulfonylamino]-4-methoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-24(2,3)18-11-13-20(14-12-18)31(28,29)26-21-16-17(10-15-22(21)30-4)23(27)25-19-8-6-5-7-9-19/h5-16,26H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCISRYPHVDIZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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